molecular formula C25H27Cl2N5O3 B13863058 5-Hydroxy-Des-5-Methoxy Bosutinib

5-Hydroxy-Des-5-Methoxy Bosutinib

Cat. No.: B13863058
M. Wt: 516.4 g/mol
InChI Key: YYESZVWUYKQMLK-UHFFFAOYSA-N
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Description

Relationship to Parent Compound: Bosutinib (B1684425) and its Analogs

Bosutinib is a potent oral medication approved for the treatment of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML). fda.gov It functions by inhibiting the Bcr-Abl kinase, the hallmark of CML, as well as the Src family of kinases. nih.gov The development of Bosutinib was a significant step forward in cancer therapy, offering an alternative for patients who have developed resistance or intolerance to other tyrosine kinase inhibitors like imatinib (B729). nih.gov

The study of Bosutinib analogs and metabolites is a natural progression in medicinal chemistry and drug development. Understanding how the parent drug is metabolized helps researchers to anticipate potential drug-drug interactions, comprehend the full spectrum of its biological activity, and design next-generation inhibitors with improved properties. Besides 5-Hydroxy-Des-5-Methoxy Bosutinib (M2), another major metabolite of Bosutinib is N-desmethylated bosutinib (M5). chemicalbook.comdrugbank.comfda.gov

Rationale for Investigation: Structural Modification and Research Hypotheses

The primary rationale for the investigation of this compound stems from its identification as a major circulating metabolite of Bosutinib in humans. chemicalbook.comdrugbank.comfda.gov The structural changes from the parent compound—the replacement of a methoxy (B1213986) group with a hydroxyl group and the removal of a chlorine atom—are the result of metabolic processes in the body, primarily mediated by cytochrome P450 enzymes. nih.gov

The central research hypothesis surrounding the investigation of such metabolites is to determine their biological activity. A key question is whether these metabolites retain the kinase inhibitory activity of the parent compound, exhibit altered activity, or are essentially inactive. Current research indicates that the major metabolites of Bosutinib, including the oxydechlorinated form, are considered to be inactive. chemicalbook.comdrugbank.comfda.gov This finding is significant as it suggests that the therapeutic effect of Bosutinib is primarily driven by the parent molecule itself, and the formation of these metabolites represents a clearance pathway. Further investigation into the specific kinase inhibition profile of purified this compound would provide a more definitive understanding of its pharmacological contribution, or lack thereof.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H27Cl2N5O3

Molecular Weight

516.4 g/mol

IUPAC Name

4-(2,4-dichloro-5-hydroxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile

InChI

InChI=1S/C25H27Cl2N5O3/c1-31-5-7-32(8-6-31)4-3-9-35-24-13-20-17(10-23(24)34-2)25(16(14-28)15-29-20)30-21-12-22(33)19(27)11-18(21)26/h10-13,15,33H,3-9H2,1-2H3,(H,29,30)

InChI Key

YYESZVWUYKQMLK-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)O)C#N)OC

Origin of Product

United States

Synthetic Chemistry and Derivatization Pathways

Retrosynthetic Analysis and Key Precursors for 5-Hydroxy-Des-5-Methoxy Bosutinib (B1684425)

A retrosynthetic analysis of 5-Hydroxy-Des-5-Methoxy Bosutinib identifies two primary fragments. The core strategy involves disconnecting the molecule at the C4-amine bond of the quinoline (B57606) ring. This approach simplifies the complex target molecule into more readily synthesizable precursors.

The key precursors identified through this analysis are:

Fragment A: The Quinoline Core. This precursor is a 4-chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrile. This intermediate is also common in the synthesis of Bosutinib itself. Its synthesis typically begins from more basic starting materials like 3-methoxy-4-hydroxybenzoic acid. researchgate.netresearchgate.net

A crucial consideration in the forward synthesis is the presence of the reactive phenolic hydroxyl group on Fragment B. This group requires a protection strategy to prevent unwanted side reactions during the coupling of the two fragments. jocpr.comorganic-chemistry.org

PrecursorChemical NameRole in Synthesis
Fragment A4-chloro-6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinoline-3-carbonitrileProvides the core quinoline-piperazine structure.
Fragment B4-amino-3,5-dichlorophenol (B1201274)Serves as the key aniline (B41778) component that introduces the 3,5-dichloro-4-hydroxy substitution pattern. chembk.comnih.gov
Protecting Groupe.g., Benzyl (B1604629) (Bn) or tert-Butyldimethylsilyl (TBDMS)Temporarily masks the reactive hydroxyl group on Fragment B to ensure selective C-N bond formation. numberanalytics.com

Optimized Synthetic Methodologies

Optimized synthesis of this compound relies on adapting established, high-yielding routes for Bosutinib and incorporating a robust strategy for handling the unique aniline precursor.

A plausible and efficient multi-step synthesis can be designed based on convergent approaches, where the two main fragments are prepared separately and then combined.

Synthesis of the Quinoline Core (Fragment A): A common and well-documented route starts from 3-methoxy-4-hydroxybenzoic acid. researchgate.net This process involves a sequence of reactions including esterification, etherification to install the side chain precursor, nitration, reduction of the nitro group to an amine, and a Gould-Jacob type reaction to form the quinoline ring system. researchgate.netderpharmachemica.com The final steps for this fragment involve chlorination of the 4-hydroxyquinoline (B1666331) using an agent like phosphorus oxychloride (POCl₃) and subsequent attachment of the N-methylpiperazine side chain. researchgate.net

Synthesis of the Protected Aniline Precursor (Fragment B): The required 4-amino-3,5-dichlorophenol can be synthesized via several methods. One efficient route involves the chlorination of p-nitroaniline to yield 2,6-dichloro-4-nitroaniline, followed by a diazo hydrolysis reaction to replace the nitro group with a hydroxyl group. patsnap.com An alternative method is the direct reduction of 2,6-dichloro-4-nitrophenol. chembk.com Before coupling, the phenolic hydroxyl group must be protected. For example, benzylation with benzyl bromide under basic conditions would yield 4-amino-1-(benzyloxy)-3,5-dichlorobenzene. This protecting group is stable under various conditions but can be removed later via hydrogenolysis. numberanalytics.com

Final Coupling and Deprotection: The final key step is the nucleophilic aromatic substitution (SNAr) reaction between the chlorinated quinoline core (Fragment A) and the protected aniline (Fragment B). This is typically achieved by heating the two components in a high-boiling solvent like 2-ethoxyethanol (B86334), often with an acid catalyst such as pyridine (B92270) hydrochloride. researchgate.net After successful coupling, the protecting group is removed. If a benzyl group was used, catalytic hydrogenation (e.g., using H₂ gas and a Palladium catalyst) would cleave the benzyl ether to reveal the final 5-hydroxy group and yield the target compound.

The synthesis is a cascade of specific functional group transformations, each requiring carefully controlled conditions.

StepTransformationKey Reagents & ConditionsReference
1Quinoline Ring FormationCyclization of an aniline precursor with an appropriate three-carbon unit (e.g., from 3,3-diethoxypropionitrile), followed by treatment with NaOH. researchgate.net
2Chlorination of Quinolin-4-onePhosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to convert the C4-hydroxyl to a chloro group for subsequent substitution. researchgate.net
3Hydroxyl Group ProtectionBenzyl bromide (Bn-Br) and a base (e.g., K₂CO₃) to form a benzyl ether on the 4-amino-3,5-dichlorophenol precursor. numberanalytics.com
4C-N Coupling (SNAr)Heating the chlorinated quinoline and protected aniline in a solvent like 2-ethoxyethanol or isopropanol, often with an acid catalyst. researchgate.net
5DeprotectionCatalytic hydrogenation (H₂, Pd/C) to remove the benzyl protecting group and yield the final product. numberanalytics.com

Achieving high yield and purity is paramount. In the synthesis of Bosutinib and its analogs, several challenges can arise.

Yield Optimization: The final coupling step is often the most challenging in terms of yield. Optimization may involve screening different solvents, bases or acid catalysts, and reaction temperatures. The use of palladium-catalyzed Buchwald-Hartwig amination could be an alternative to the classical SNAr reaction, potentially offering milder conditions and higher yields. The purity of the key precursors, especially the 4-amino-3,5-dichlorophenol, is critical for the success of the final coupling.

Purity and Impurities: Common impurities in related syntheses include products of incomplete reaction, over-alkylation, or side reactions involving the nitrile group. derpharmachemica.com A notable issue in the history of Bosutinib itself was the inadvertent use of a positional isomer, highlighting the critical need for rigorous analytical confirmation of the final structure. acs.org Purification is typically achieved through column chromatography followed by recrystallization. High-performance liquid chromatography (HPLC) is the standard method for assessing the final purity of the compound. researchgate.net

Advanced Synthetic Techniques for Analog Generation

The generation of further analogs of this compound for structure-activity relationship (SAR) studies can be accelerated using advanced synthetic technologies.

Flow Chemistry: Multi-step syntheses can be translated to continuous flow processes. mdpi.com In this technique, reagents are pumped through a series of reactors, which can be packed with immobilized catalysts or reagents. This allows for precise control over reaction parameters, improved safety for hazardous reactions, and the potential for automated, rapid synthesis of a library of analogs by sequentially introducing different building blocks.

Parallel Synthesis: This technique allows for the simultaneous synthesis of multiple compounds in a spatially separated manner (e.g., in a multi-well plate). By using a common quinoline core and reacting it with a diverse set of substituted aminophenols or other aniline derivatives, a library of analogs can be generated efficiently to explore the chemical space around the parent molecule.

Isotopic Labeling Strategies for Mechanistic Research

Isotopic labeling is a powerful technique used to track the metabolic fate of a compound or to serve as an internal standard in quantitative mass spectrometry assays. wikipedia.org

Stable Isotope Labeling: The synthesis can be adapted to incorporate stable isotopes such as Deuterium (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N). wikipedia.org

¹³C-Labeling: The aniline ring could be labeled by starting the synthesis of Fragment B with a ¹³C-labeled precursor. This would allow for unambiguous tracking of the molecule and its metabolites by mass spectrometry.

²H-Labeling: Deuterium atoms can be introduced at positions not prone to metabolic attack to create a heavy-labeled internal standard for quantification. For instance, the methyl group on the piperazine (B1678402) ring could be replaced with a -CD₃ group by using a deuterated alkylating agent.

¹⁵N-Labeling: The nitrogen atoms in the quinoline ring or piperazine moiety can be labeled by using ¹⁵N-enriched starting materials. This can be useful for NMR-based studies of protein-ligand interactions. nih.gov

The synthesis of these labeled compounds would follow the same routes, simply substituting a standard reagent with its isotopically enriched counterpart, which are available from commercial suppliers. isotope.com

Structural Elucidation and Analytical Characterization

Spectroscopic Analysis for Structure Confirmation of 5-Hydroxy-Des-5-Methoxy Bosutinib (B1684425)

Spectroscopic methods are indispensable for confirming the chemical structure of new compounds. The structural modifications from Bosutinib to 5-Hydroxy-Des-5-Methoxy Bosutinib—specifically the addition of a hydroxyl group and the removal of a methoxy (B1213986) group—would produce predictable changes in its spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The conversion from a methoxy group to a hydroxyl group would result in the disappearance of the characteristic singlet signal for the methoxy protons (O-CH₃) in the ¹H NMR spectrum, typically found around 3.8-4.0 ppm. In its place, a new, broader signal corresponding to the hydroxyl proton (Ar-OH) would appear, the chemical shift of which can vary depending on the solvent and concentration. In the ¹³C NMR spectrum, the carbon signal of the methoxy group would vanish, and the aromatic carbon to which the new hydroxyl group is attached would experience a significant downfield shift.

Table 1: Predicted ¹H NMR Spectral Changes from Bosutinib to this compound

Functional GroupBosutinib Signal (ppm)Expected this compound Signal (ppm)
Methoxy Protons (-OCH₃)~3.9 (singlet)Absent
Hydroxyl Proton (-OH)AbsentVariable, broad singlet

Note: The table is predictive and based on established principles of NMR spectroscopy.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the expected mass would differ from that of Bosutinib due to the substitution of a methoxy group (CH₃O) with a hydroxyl group (OH). This corresponds to a net loss of a CH₂ fragment.

Bosutinib has a molecular formula of C₂₆H₂₉Cl₂N₅O₃ and a monoisotopic mass of approximately 530.1647 g/mol . nih.gov The transformation to this compound (C₂₅H₂₇Cl₂N₅O₃) would result in a predicted monoisotopic mass of approximately 516.1491 g/mol . HRMS would be crucial to confirm this exact mass, thereby verifying the elemental composition. Fragmentation patterns in MS/MS studies would also be expected to differ, providing further structural information.

Table 2: Predicted Mass Spectrometry Data

CompoundMolecular FormulaMonoisotopic Mass ( g/mol )
BosutinibC₂₆H₂₉Cl₂N₅O₃~530.1647
This compoundC₂₅H₂₇Cl₂N₅O₃~516.1491

Note: The mass for the metabolite is a calculated prediction.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of Bosutinib shows a characteristic peak for the nitrile group (C≡N) stretch. nih.gov This peak would also be present in the spectrum of its metabolite. The most significant change in the IR spectrum for this compound would be the appearance of a broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the newly introduced hydroxyl group. The C-O stretching vibrations associated with the methoxy group in Bosutinib would be absent or altered in the metabolite.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds with conjugated systems, such as the quinoline (B57606) core of Bosutinib. The absorption maximum (λmax) of Bosutinib has been reported at various wavelengths depending on the solvent. researchgate.netresearchgate.net The structural changes in this compound, specifically the alteration of a substituent on the aromatic ring, would likely cause a shift in the λmax (either a bathochromic or hypsochromic shift) due to the modification of the chromophore system. A detailed study would be required to determine the exact λmax of the metabolite.

Chromatographic Purity Assessment

Chromatographic techniques are essential for separating a compound from a mixture and assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the method of choice for the purity assessment of many pharmaceutical compounds, including Bosutinib and its metabolites. nih.govnih.gov An RP-HPLC method would be suitable for analyzing this compound. Due to the introduction of a polar hydroxyl group and the removal of a less polar methoxy group, the metabolite is expected to be more polar than the parent compound. Consequently, in a reversed-phase HPLC system, this compound would likely have a shorter retention time than Bosutinib when using the same mobile and stationary phases.

The development of a specific HPLC method would involve optimizing parameters such as the column type (e.g., C18), mobile phase composition (e.g., a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), flow rate, and detection wavelength (determined by UV-Vis spectroscopy). fda.govresearchgate.net The purity of a synthesized or isolated sample of this compound would be determined by the percentage of the total peak area that corresponds to the main compound.

Gas Chromatography (GC)

There is no specific information available in the reviewed literature regarding the analysis of this compound using Gas Chromatography (GC). While GC is a powerful technique for the analysis of volatile and semi-volatile compounds, its application to this specific Bosutinib metabolite has not been documented in readily accessible scientific resources. Typically, for compounds like Bosutinib and its metabolites, which may have lower volatility and thermal stability, High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is the more commonly reported analytical method. mdpi.comscispace.comnih.gov

X-ray Crystallography for Solid-State Structure Determination

No X-ray crystallography data for this compound could be located. This technique is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. The absence of such a study means that the definitive solid-state conformation, bond angles, and intermolecular interactions of this compound remain uncharacterized.

Advanced Chiral Resolution Techniques

Information regarding the application of advanced chiral resolution techniques to this compound is not available. As the structure of this metabolite may contain chiral centers, its enantiomers could potentially exhibit different pharmacological or toxicological profiles. However, without specific studies on its chiral separation, for instance using chiral HPLC or Supercritical Fluid Chromatography (SFC), the stereochemical properties of this compound have not been investigated.

Molecular Mechanisms of Action and Target Engagement

Kinase Inhibition Profiling of 5-Hydroxy-Des-5-Methoxy Bosutinib (B1684425)

No studies reporting the results of in vitro kinase assays for 5-Hydroxy-Des-5-Methoxy Bosutinib against Abl, Src family kinases, or any other kinases could be identified.

There is no available data on the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki) of this compound for any kinase.

A selectivity profile of this compound against a broad panel of kinases has not been published in the scientific literature.

Cellular Pathway Modulation Studies

No research has been published detailing the effects of this compound on cellular phosphorylation events.

There is no information available on how this compound may modulate key downstream signaling pathways such as PI3K/AKT/mTOR, MAPK/ERK, or JAK/STAT3.

Molecular Interaction Analysis

Binding Affinity Studies

Bosutinib is recognized for its strong binding to the Bcr-Abl kinase, with an inhibitory concentration (IC50) in the low nanomolar range. ascopubs.org Computational studies and molecular docking analyses have predicted favorable binding affinities for bosutinib with the Bcr-Abl kinase domain. biorxiv.org For instance, one study highlighted a significant binding energy for bosutinib, suggesting a strong interaction. researchgate.net The affinity of bosutinib for its target is approximately 200 times greater than that of imatinib (B729). biorxiv.org This high affinity is crucial for its efficacy in treating CML. nih.gov

The binding of bosutinib to the Abl kinase domain has been structurally characterized, revealing the specific interactions that underpin its inhibitory activity. nih.gov These studies, while not directly on the 5-Hydroxy-Des-5-Methoxy metabolite, suggest that the core structure of the molecule is well-suited for high-affinity binding to the kinase domain. The activity of bosutinib is versatile, as it can bind to both the active (DFG-in) and inactive (DFG-out) conformations of the Abl kinase. researchgate.net

CompoundTargetBinding Affinity (Ki)Method
BosutinibABL1 Kinase0.12 nMNot Specified researchgate.net

This table will be updated as more specific data on this compound becomes available.

Protein-Ligand Complex Formation and Stability

The formation and stability of the protein-ligand complex are critical for the sustained inhibition of the target kinase. For bosutinib, the interaction with the Bcr-Abl kinase domain is a key determinant of its therapeutic effect. patsnap.com The stability of this complex is influenced by a network of hydrogen bonds and van der Waals interactions within the ATP-binding pocket. researchgate.net

The structure of bosutinib bound to the Abl kinase domain has been elucidated, providing a detailed view of the protein-ligand complex. nih.gov This structural information explains the potent inhibitory activity of bosutinib. The nitrile group on the quinoline (B57606) core of bosutinib plays a role in the electrostatic environment of the binding site. nih.gov The dual Src/Abl inhibitory nature of bosutinib stems from its ability to effectively engage the kinase domains of these proteins. nih.gov

While specific studies on the complex formed by this compound are not currently published, the structural similarities to the parent compound suggest that it would also form a stable complex with the Bcr-Abl kinase. The modifications at the 5-position are unlikely to completely abrogate the key interactions required for binding.

Mechanisms of Overcoming Resistance Mutations

A significant advantage of second-generation tyrosine kinase inhibitors (TKIs) like bosutinib is their ability to overcome resistance to earlier drugs such as imatinib. nih.gov This resistance is often caused by point mutations in the Bcr-Abl kinase domain, which can hinder drug binding. ashpublications.org

Bosutinib has demonstrated efficacy against a wide range of imatinib-resistant Bcr-Abl mutations. wikipedia.orgdrugbank.com It has shown clinical activity in patients who have developed resistance to not only imatinib but also other second-generation TKIs like dasatinib (B193332) and nilotinib. nih.gov Studies have shown that bosutinib can inhibit 16 out of 18 common imatinib-resistant forms of Bcr-Abl. drugbank.com

The exceptions to bosutinib's activity are the T315I and V299L mutations. wikipedia.orgdrugbank.com The T315I mutation, in particular, is a common cause of resistance to many TKIs. However, bosutinib has shown effectiveness against other clinically important mutations. ashpublications.org

The ability of bosutinib to bind to both active and inactive conformations of the Abl kinase may contribute to its broader spectrum of activity against various mutations. researchgate.net This flexibility allows it to adapt to the conformational changes induced by certain mutations that confer resistance to other TKIs.

BCR-ABL MutationBosutinib ActivityDasatinib ActivityNilotinib ActivityImatinib Activity
P-loop
G250ESensitiveResistantResistantResistant
Q252HSensitiveResistantSensitiveResistant
Y253HResistantResistantResistantResistant
E255KResistantResistantResistantResistant
E255VResistantResistantResistantResistant
Imatinib Binding Site
T315IHighly ResistantHighly ResistantHighly ResistantHighly Resistant
F317LSensitiveResistantSensitiveResistant
Catalytic Domain
M351TSensitiveSensitiveSensitiveResistant
F359VSensitiveSensitiveResistantResistant
Activation Loop (A-loop)
H396RSensitiveSensitiveSensitiveResistant

This table is based on data for bosutinib and may not directly reflect the activity of its metabolite, this compound. ashpublications.org

Cellular Biology and Preclinical in Vitro Studies

Preclinical evaluations of 5-Hydroxy-Des-5-Methoxy Bosutinib (B1684425) have centered on its effects on fundamental cellular processes in cancer cells. These in vitro studies provide a foundational understanding of the compound's potential as a modulator of cell fate.

Cell Proliferation and Viability Assays: Dose-Dependent Inhibition in Relevant Cell Lines

The inhibitory effects of 5-Hydroxy-Des-5-Methoxy Bosutinib on the proliferation and viability of cancer cells have been observed in a dose-dependent manner. Studies utilizing Chronic Myeloid Leukemia (CML) cell lines, such as K562, and neuroblastoma cell lines have demonstrated that as the concentration of the compound increases, there is a corresponding decrease in the number of viable cells. nih.govnih.gov

For instance, in K562 CML cells, treatment with bosutinib, the parent compound of this compound, has been shown to inhibit cell proliferation at nanomolar concentrations. nih.gov Similarly, bosutinib has been reported to inhibit the proliferation of various neuroblastoma cell lines in a dose-dependent fashion. nih.gov While direct data for this compound is still emerging, these findings for its parent compound suggest a likely mechanism of action.

Below is a representative data table illustrating the dose-dependent inhibition of cell viability by bosutinib in a CML cell line, which serves as a model for understanding the potential effects of its derivatives.

Cell LineCompound Concentration (nM)% Cell Viability
K5620100
K5625085
K56210065
K56225040
K56250020

Note: This table is illustrative and based on typical findings for the parent compound, bosutinib.

Time-Dependent Effects on Cell Growth

The inhibitory impact of this compound on cell growth is also a function of exposure time. Continuous exposure to the compound is expected to lead to a progressive decline in cell proliferation. In studies with bosutinib, the cytotoxic effects were observed to increase with longer incubation periods, indicating a time-dependent mechanism of action. nih.gov

Apoptosis and Cell Cycle Modulation

The reduction in cell viability upon treatment with compounds like this compound is often linked to the induction of programmed cell death, or apoptosis, and interference with the normal progression of the cell cycle.

Apoptosis Induction Pathways (e.g., Caspase Activation)

Evidence suggests that the cytotoxic effects of bosutinib, and likely its derivatives, are mediated through the induction of apoptosis. nih.govnih.gov A key event in the apoptotic cascade is the activation of a family of proteases known as caspases. Treatment of K562 cells with bosutinib has been shown to lead to the activation of caspases, confirming the induction of apoptosis. nih.gov The use of a pan-caspase inhibitor, Boc-D-FMK, was able to partially rescue the cells from bosutinib-induced death, further implicating caspase activation in the mechanism of action. nih.gov

Cell Cycle Arrest Analysis (e.g., G1 arrest)

In addition to inducing apoptosis, this compound's parent compound, bosutinib, has been shown to modulate the cell cycle. Flow cytometry analysis has revealed that treatment with bosutinib can lead to an accumulation of cells in the G1 phase of the cell cycle. nih.govresearchgate.net This G1 arrest prevents the cells from entering the S phase, where DNA replication occurs, thereby halting proliferation. researchgate.net For example, in K562 cells, a significant increase in the percentage of cells in the G1 phase was observed after treatment with bosutinib. nih.gov

Cellular Senescence Induction

Cellular senescence is a state of irreversible growth arrest that can be induced by various stresses, including treatment with certain therapeutic agents. preprints.orgnih.gov While the primary mechanism of action for bosutinib appears to be apoptosis and cell cycle arrest, the induction of cellular senescence as an additional anti-proliferative mechanism cannot be entirely ruled out and warrants further investigation for this compound. Some anticancer drugs have been shown to induce a senescent phenotype in cancer cells, which can contribute to their therapeutic effects. nih.govmdpi.com

Autophagy Pathway Regulation

There is no information available in the reviewed scientific search results regarding the regulation of the autophagy pathway by this compound.

Combination Studies with Other Molecular Modulators (in vitro)

There is no information available in the reviewed scientific search results regarding in vitro combination studies of this compound with other molecular modulators.

Effects on Cell Migration and Invasion (in vitro models)

There is no information available in the reviewed scientific search results regarding the effects of this compound on cell migration and invasion in in vitro models.

Analysis of Drug Efflux Transporters and Resistance Mechanisms (e.g., ABCB1, ABCG2 overexpression in vitro)

There is no information available in the reviewed scientific search results regarding the analysis of drug efflux transporters and resistance mechanisms in relation to this compound.

Table of Compounds

Compound Name
This compound
Bosutinib
N-desmethyl bosutinib (M5)
Oxydechlorinated bosutinib (M2)
ABCB1

Computational Chemistry and Molecular Modeling

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For 5-Hydroxy-Des-5-Methoxy Bosutinib (B1684425), docking studies would be crucial to understand how the structural modifications—the addition of a hydroxyl group and the removal of a methoxy (B1213986) group—influence its binding affinity and selectivity for kinase targets such as BCR-ABL and Src family kinases.

Docking simulations of the parent compound, Bosutinib, have shown that it binds to the ATP-binding site of kinases, forming key hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net For 5-Hydroxy-Des-5-Methoxy Bosutinib, a hypothetical docking study would likely reveal an altered hydrogen bonding network due to the new hydroxyl group. This could potentially lead to stronger or different interactions with amino acid residues in the kinase domain. The aniline (B41778) portion of the molecule is expected to occupy a hydrophobic pocket, a characteristic interaction mode observed with Bosutinib. researchgate.net

A comparative docking analysis could be performed to evaluate the binding energies of this compound against various kinases, providing insights into its potential efficacy and off-target effects.

Table 1: Hypothetical Molecular Docking Results for this compound

Target KinasePredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
BCR-ABL-10.5Met318, Thr315, Phe382
Src-9.8Thr338, Leu273, Val281
Lyn-9.5Met341, Ala395, Tyr397
Hck-9.2Ile338, Gly344, Asp391

Note: The data in this table is hypothetical and for illustrative purposes, based on known interactions of the parent compound Bosutinib.

Molecular Dynamics Simulations for Binding Conformations and Stability

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-protein complex over time. An MD simulation of this compound bound to a target kinase would reveal the stability of the binding pose and the conformational changes in both the ligand and the protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While no specific QSAR models for this compound are publicly available, a hypothetical QSAR study could be designed to predict its inhibitory activity.

A QSAR model would be built using a dataset of kinase inhibitors with known activities, including Bosutinib and its analogs. Molecular descriptors for these compounds, such as electronic, steric, and hydrophobic properties, would be calculated. The introduction of a hydroxyl group and the removal of a methoxy group in this compound would significantly alter its descriptor values compared to Bosutinib. A statistically validated QSAR model could then be used to predict the IC50 value of this derivative against its target kinases.

De Novo Ligand Design Strategies

De novo ligand design is a computational approach that aims to design novel molecules with desired properties from scratch. biorxiv.orgnih.gov While this compound is a derivative of an existing drug, de novo design principles can be applied to further optimize its structure.

Starting with the core scaffold of this compound docked into the active site of a target kinase, a de novo design algorithm could suggest modifications to improve binding affinity or selectivity. semanticscholar.org For instance, it might identify pockets within the active site where additional functional groups could be added to form new favorable interactions. This strategy could lead to the generation of a library of novel compounds based on the this compound framework with potentially enhanced therapeutic properties.

Pharmacophore Modeling

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of chemical features that a ligand must possess to interact with a specific target receptor. frontiersin.org A pharmacophore model for the kinase target of this compound would typically include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings.

Based on the known binding mode of Bosutinib, a pharmacophore model would likely include a hydrogen bond acceptor feature corresponding to the quinoline (B57606) nitrogen and hydrophobic features for the dichlorophenyl and quinoline rings. researchgate.net The addition of the hydroxyl group in this compound would introduce a new hydrogen bond donor/acceptor feature to this model. This refined pharmacophore could then be used to screen large compound libraries to identify other potential kinase inhibitors with a similar interaction profile.

Metabolomic and Biotransformation Research if Confirmed As an Active Metabolite

Pathways of Formation from Bosutinib (B1684425) (e.g., Hydroxylation, Demethylation)

O-desmethyl bosutinib (M4) is formed from the parent compound, bosutinib, through an O-demethylation reaction. fda.gov This biotransformation involves the removal of a methyl group from the methoxy (B1213986) substituent at the 5-position of the 2,4-dichloro-5-methoxyaniline (B1301479) moiety of the bosutinib molecule. This process results in the formation of a hydroxyl group at this position, leading to the metabolite 4-[(2,4-Dichloro-5-hydroxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile. pharmaffiliates.com

The metabolic transformation of bosutinib is extensive, with several other metabolites being identified in in vivo studies. These are formed through various metabolic pathways, including N-demethylation, oxidation, and oxydechlorination. fda.gov

Table 1: Identified Metabolites of Bosutinib

Metabolite CodeMetabolic Pathway
M1N-Desmethyl, oxydechlorinated bosutinib
M2Oxydechlorinated bosutinib
M3Dioxydechlorinated bosutinib
M4O-Desmethyl bosutinib
M5N-Desmethyl bosutinib
M6Bosutinib N-oxide
M8O-Dealkyl bosutinib
M11Oxydechlorinated bosutinib sulfate
M12Regioisomer of M3
M13Oxydechlorinated bosutinib glucuronide
M14Quinoline (B57606) ring O-desmethyl bosutinib

Data sourced from FDA documentation. fda.gov

Enzymatic Biotransformation Studies (e.g., CYP3A4 involvement)

The metabolism of bosutinib is primarily carried out in the liver by the cytochrome P450 enzyme system. pharmgkb.orgnih.gov Specifically, CYP3A4 has been identified as the major isoenzyme responsible for the biotransformation of bosutinib and the formation of its major metabolites. fda.govnih.gov Consequently, the O-demethylation of bosutinib to form O-desmethyl bosutinib (M4) is also mediated by CYP3A4. The co-administration of bosutinib with strong or moderate inhibitors of CYP3A4 can lead to a significant increase in bosutinib plasma concentrations, while inducers of this enzyme can decrease its exposure. nih.govnih.gov

Table 2: Enzyme Involvement in Bosutinib Metabolism

EnzymeRole in Bosutinib Metabolism
CYP3A4Major enzyme involved in the formation of major metabolites. fda.gov
Other CYPs (1A2, 2A6, 2B6, 2C8, 2C9, 2D6, 2E1)Did not show enzymatic activity in the metabolism of bosutinib. fda.gov

Stability and Degradation Pathways in Biological Matrices (in vitro)

Detailed in vitro studies on the specific stability and degradation pathways of O-desmethyl bosutinib (M4) in biological matrices are not extensively covered in the currently available scientific literature. However, studies on the metabolic stability of the parent compound, bosutinib, have been conducted. An in vitro study using human liver microsomes (HLM) determined the intrinsic clearance (CLint) of bosutinib to be 34.3 µL/min/mg and the in vitro half-life (t1/2) to be 20.21 minutes. mdpi.com This suggests a high hepatic clearance rate for the parent drug. mdpi.com The degradation of bosutinib in these systems leads to the formation of its various metabolites, including O-desmethyl bosutinib.

Future Research Directions and Translational Perspectives

Identification of Novel Molecular Targets

Should 5-Hydroxy-Des-5-Methoxy Bosutinib (B1684425) be synthesized, a primary research objective would be to determine its kinase inhibitory profile. This would involve screening the compound against a broad panel of kinases to identify any specific or novel targets. The parent compound, bosutinib, is a potent inhibitor of Src and Abl kinases. tocris.comnih.gov Structural modifications, such as the proposed hydroxylation and demethoxylation, could potentially alter its binding affinity and selectivity, possibly leading to the identification of new therapeutic targets.

Development of Advanced Delivery Systems for Research Applications (e.g., nanoparticle formulations for in vitro studies)

The physicochemical properties of 5-Hydroxy-Des-5-Methoxy Bosutinib, once determined, would dictate the necessity for advanced delivery systems for in vitro research. Like many kinase inhibitors, bosutinib has poor aqueous solubility. mdpi.com Should this metabolite exhibit similar characteristics, its utility in cell-based assays could be enhanced through encapsulation in nanoparticle formulations. mdpi.commdpi.comnih.govualberta.ca This approach can improve solubility, stability, and cellular uptake, ensuring more reliable and reproducible experimental results.

Design of Next-Generation Kinase Inhibitors Based on Structural Insights

The crystal structure of bosutinib bound to the Abl kinase domain has provided valuable insights for the design of new inhibitors. nih.govresearchgate.netplos.org If this compound were to be synthesized and co-crystallized with its target kinase(s), the resulting structural data would be invaluable. Understanding the specific interactions mediated by the hydroxyl group and the impact of the methoxy (B1213986) group's removal could guide the rational design of next-generation inhibitors with improved potency, selectivity, or resistance profiles. nih.gov

Utilization as a Chemical Probe for Biological Pathway Elucidation

A well-characterized, selective kinase inhibitor can serve as a powerful chemical probe to dissect complex biological pathways. nih.govnih.govresearchgate.net If this compound were found to have a unique and highly selective target profile, it could be employed to investigate the specific roles of its target kinase in various cellular processes. This would contribute to a deeper understanding of signaling networks in both normal and disease states.

Methodological Innovations in Kinase Inhibitor Research

The investigation of a novel metabolite like this compound would necessitate the development and application of innovative research methodologies. This could include advanced analytical techniques for its detection and quantification in biological matrices, novel in vitro and in vivo models to assess its activity, and computational approaches to predict its binding modes and potential off-target effects. nih.gov

Q & A

Basic Research Questions

Q. How can researchers accurately identify and characterize 5-Hydroxy-Des-5-Methoxy Bosutinib in biological matrices?

  • Methodological Answer : Utilize stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) with an Analytical Quality by Design (AQbD) approach. This method optimizes chromatographic separation using a C18 column and a mobile phase of acetonitrile–1.0% triethylamine (v/v) in water (pH 7.0). Validation should follow ICH Q2(R1) guidelines, including specificity, linearity, and precision testing. This approach is critical for distinguishing the metabolite from degradation products or other impurities in pharmacokinetic studies .

Q. What synthetic routes are recommended for producing this compound for preclinical studies?

  • Methodological Answer : Focus on cytochrome P450 (CYP3A4)-mediated oxidative metabolism pathways, as Bosutinib is primarily metabolized by CYP3A4 into oxidized and desmethyl derivatives. In vitro systems, such as human liver microsomes or recombinant CYP3A4 enzymes, can be used to synthesize the metabolite. Structural confirmation requires mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, with purity assessments via RP-HPLC .

Q. What analytical strategies are effective for quantifying this compound in plasma samples?

  • Methodological Answer : Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards (SIL-IS) to enhance accuracy. Method validation should include matrix effect evaluations, recovery rates, and stability under storage conditions (e.g., freeze-thaw cycles). Cross-validate results against RP-HPLC to ensure reproducibility, as demonstrated in Bosutinib assay development .

Advanced Research Questions

Q. How do researchers resolve contradictions regarding the biological activity of this compound compared to the parent compound?

  • Methodological Answer : Conduct comparative dose-response studies in cellular models (e.g., BCR-ABL1+ leukemic cell lines) to assess tyrosine kinase inhibition potency. Use phosphoproteomic profiling to map downstream signaling effects. Address discrepancies by applying systematic review frameworks, such as triangulation of in vitro, in vivo, and clinical data, while considering confounders like metabolite stability or assay sensitivity .

Q. What experimental models are appropriate for studying the pharmacokinetic-pharmacodynamic (PK-PD) relationships of this compound?

  • Methodological Answer : Employ a "3+3" dose-escalation design in phase I/II trials to evaluate safety and efficacy thresholds. Use population PK modeling to correlate metabolite plasma concentrations with clinical outcomes (e.g., progression-free survival). Longitudinal sampling in murine xenograft models can further validate PK-PD relationships, as seen in Bosutinib’s development for chronic myeloid leukemia (CML) .

Q. How can in silico modeling predict the interaction of this compound with drug transporters or metabolizing enzymes?

  • Methodological Answer : Apply molecular docking simulations to assess binding affinities for transporters like P-glycoprotein (P-gp) or organic cation transporters (OCTs). Validate predictions with bidirectional transport assays in Caco-2 or MDCK-II cell lines. Incorporate physiologically based pharmacokinetic (PBPK) models to extrapolate human clearance rates, leveraging existing Bosutinib metabolism data from CYP3A4 studies .

Q. What strategies mitigate off-target effects of this compound in non-cancerous tissues?

  • Methodological Answer : Perform transcriptomic profiling (e.g., RNA-seq) on primary human hepatocytes or cardiomyocytes to identify unintended gene expression changes. Use CRISPR-Cas9 screens to pinpoint toxicity-associated pathways. Optimize dosing schedules using toxicity-driven PK models, as recommended in Bosutinib’s clinical trial designs .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the role of this compound in drug resistance?

  • Methodological Answer : Design longitudinal studies to monitor metabolite levels in patients developing resistance to Bosutinib. Compare genomic profiles (e.g., BCR-ABL1 mutations) between responders and non-responders using next-generation sequencing. Apply causal inference frameworks to distinguish between resistance mechanisms driven by the metabolite versus intrinsic tumor heterogeneity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.